Gboxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

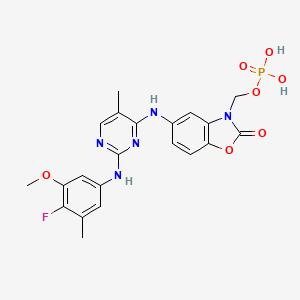

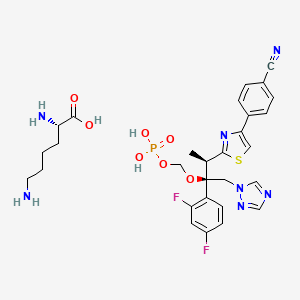

Gboxin is a novel small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells. It is an oxidative phosphorylation inhibitor that targets the mitochondrial oxidative phosphorylation complexes, particularly the F0F1 ATP synthase complex . This compound has shown promising results in inhibiting glioblastoma growth without affecting normal cells, making it a potential therapeutic agent for glioblastoma treatment .

科学研究应用

Gboxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is being studied for its potential to treat glioblastoma, a highly aggressive brain tumor. It specifically inhibits glioblastoma cell growth by targeting the mitochondrial oxidative phosphorylation complexes . In biology, this compound is used to study the metabolic needs of cancer cells and their reliance on oxidative phosphorylation for survival . In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of benzimidazole derivatives . Additionally, this compound’s unique properties make it a valuable tool in the development of new therapeutic agents for cancer treatment .

作用机制

Gboxin exerts its effects by inhibiting the activity of the F0F1 ATP synthase complex in the mitochondrial oxidative phosphorylation pathway . The compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes, which is dependent on the proton gradient of the inner mitochondrial membrane . This inhibition leads to a rapid and irreversible compromise of oxygen consumption in glioblastoma cells, ultimately inducing cell death . This compound-resistant cells require a functional mitochondrial permeability transition pore to regulate pH and impede the accumulation of this compound in the mitochondrial matrix .

安全和危害

生化分析

Biochemical Properties

Gboxin is known to play a significant role in biochemical reactions, particularly in inhibiting the activity of the F0F1 ATPase complex V . This complex is a crucial component of the mitochondrial oxidative phosphorylation system, which is responsible for ATP synthesis .

Cellular Effects

This compound has been observed to have specific effects on various types of cells, particularly glioblastoma cells . It specifically inhibits the growth of these cells but does not affect the growth of mouse embryonic fibroblasts or neonatal astrocytes . This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its positive charge, which allows it to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of the F0F1 ATP synthase, thereby disrupting oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid and irreversible effect on glioblastoma cells . It quickly compromises oxygen consumption in these cells

Dosage Effects in Animal Models

It has been noted that this compound exhibits toxicity to established human cancer cell lines of diverse organ origin .

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, where it inhibits the F0F1 ATPase complex V . This complex is a key player in the synthesis of ATP, the main energy currency of cells .

Transport and Distribution

It is known that this compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes .

Subcellular Localization

This compound is known to accumulate inside the mitochondria of glioblastoma cells . This localization is crucial for its ability to inhibit the F0F1 ATPase complex V and disrupt oxidative phosphorylation .

准备方法

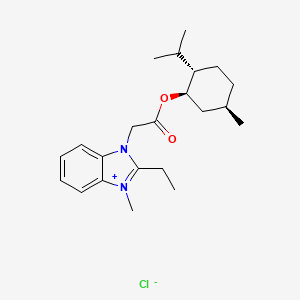

The preparation of Gboxin involves several synthetic steps. The process begins with the reaction of o-phenylenediamine with N-propionaldehyde to prepare 2-ethyl-1H-benzimidazole. This intermediate undergoes N-alkylation with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester. The next step involves methylation using methyl iodide to produce benzimidazolium salt. Finally, iodide ions are exchanged with chloride ions using an ion exchange resin to obtain the final product, this compound . This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .

化学反应分析

Gboxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s positive charge allows it to associate with mitochondrial oxidative phosphorylation complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane . Common reagents used in these reactions include o-phenylenediamine, N-propionaldehyde, chloroacetic acid-L-menthyl ester, and methyl iodide . The major products formed from these reactions are intermediates that lead to the final product, this compound .

相似化合物的比较

Gboxin is unique compared to other similar compounds due to its specific targeting of glioblastoma cells and its reliance on the proton gradient of the inner mitochondrial membrane for its activity . Similar compounds include other oxidative phosphorylation inhibitors, such as oligomycin and rotenone, which also target mitochondrial complexes but may not have the same specificity for glioblastoma cells . This compound’s ability to selectively inhibit glioblastoma cell growth without affecting normal cells sets it apart from these other compounds .

属性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2101315-36-8 |

Source

|

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

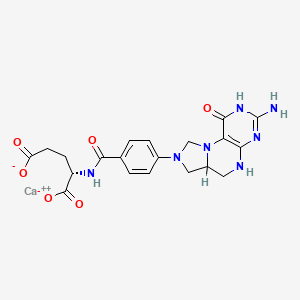

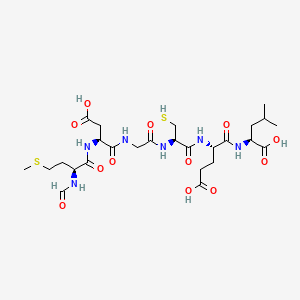

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

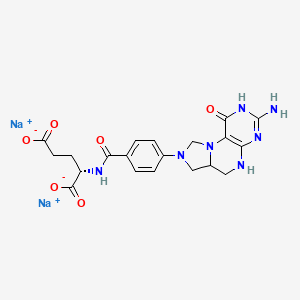

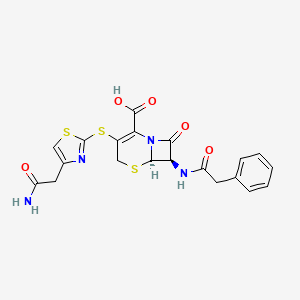

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)